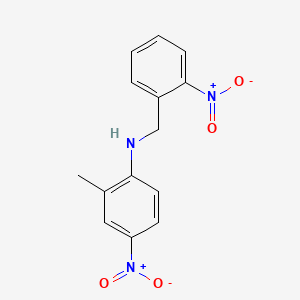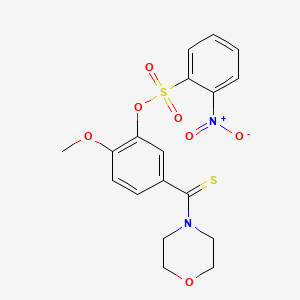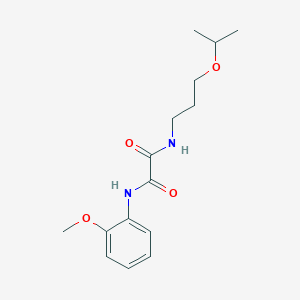![molecular formula C18H21NO5 B4990017 N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate, also known as PDP or propylphenylpropionaldehyde oxime, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of propiophenone, which is a ketone commonly used in organic synthesis. PDP has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase, and the induction of protein synthesis and degradation. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is its versatility in scientific research. It has been used in a range of experiments investigating various biological processes, and its effects are well-documented. However, there are also limitations to its use, including its potential toxicity and the fact that it may not be suitable for certain types of experiments.
Orientations Futures
There are many potential future directions for research involving N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. One area of interest is the development of new drugs based on the structure of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. Another potential direction is the investigation of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate's effects on various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate involves the reaction of propiophenone with hydroxylamine to form propylphenylpropionaldehyde oxime, which is then reacted with 1-naphthol to form N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. This method has been optimized over the years to improve yield and purity, and it is now a well-established procedure in the field of organic synthesis.
Applications De Recherche Scientifique
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to have a range of effects on the nervous system, including the inhibition of acetylcholinesterase and the modulation of neurotransmitter release. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been used in studies of protein synthesis and degradation, as well as in investigations of cellular signaling pathways.
Propriétés
IUPAC Name |
3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2H2O4/c1-2-11-17-12-6-13-18-16-10-5-8-14-7-3-4-9-15(14)16;3-1(4)2(5)6/h2-5,7-10,17H,1,6,11-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVISAZZEYBSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)

![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

